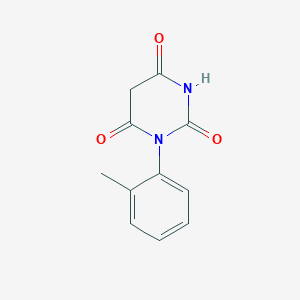

1-o-Tolyl-pyrimidine-2,4,6-trione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTAPBCSMRZOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 O Tolyl Pyrimidine 2,4,6 Trione and Its Derivatives

Classical Approaches in Pyrimidine-trione Synthesis

Classical methods for the construction of the pyrimidine-trione ring system have historically relied on condensation and substitution reactions. These foundational techniques remain relevant in synthetic organic chemistry.

Condensation Reactions with Substituted Pyrimidine (B1678525) Precursors

The condensation of pre-functionalized pyrimidines is a common strategy. For instance, 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione can be condensed with various aldehydes. asu-edu.ru In a typical procedure, the reaction is carried out in a solvent like butan-1-ol under reflux for several hours in the presence of catalysts such as piperidine (B6355638) and glacial acetic acid. asu-edu.ru This method has been successfully used to synthesize a variety of 5-substituted pyrimidine-2,4,6-trione derivatives. asu-edu.ru

Another approach involves the condensation of barbituric acid with aldehydes. For example, the reaction of barbituric acid with arylcarboxyaldehydes can be performed under microwave irradiation without a solvent, using an acidic clay like KSF as a catalyst. researchgate.net Similarly, aminosulfonic acid has been used as an environmentally friendly catalyst for the solvent-free condensation of aromatic aldehydes and barbituric acid at room temperature. researchgate.net

| Reactants | Catalyst/Conditions | Product Type |

| 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione, Aldehydes | Piperidine, Acetic Acid, Reflux | 5-substituted pyrimidine-2,4,6-triones asu-edu.ru |

| Barbituric acid, Arylcarboxyaldehydes | Acidic clay KSF, Microwave | 5-(arylmethylene)-2,4,6(1H,3H,5H)pyrimidinetrione researchgate.net |

| Barbituric acid, Aromatic aldehydes | Aminosulfonic acid, Room Temp. | 5-arylidene barbituric acid researchgate.net |

Base-Catalyzed Condensation Strategies

Base-catalyzed condensations are a cornerstone of pyrimidine synthesis. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A modified Pinner reaction utilizes β-keto esters and amidines. mdpi.com Strong bases like sodium hydroxide (B78521), potassium hydroxide, and cesium hydroxide can effectively catalyze the reaction between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride to yield substituted pyrimidines. mdpi.com

A one-pot, two-stage process for synthesizing 4-pyrimidone-2-thioethers employs a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov Initially, a base like diisopropylethylamine (DIPEA) facilitates the condensation and cyclization, followed by an acid-mediated dehydration and aromatization to furnish the final product. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing substituents onto the pyrimidine ring. The reactivity of halopyrimidines is a key factor, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position. stackexchange.com This selectivity is attributed to the greater stabilization of the intermediate formed during substitution at the C4 position. stackexchange.com

Heteroatom-linked diarylpyrimidine derivatives bearing a chlorine substituent can be prepared through base-catalyzed SNAr reactions without the need for palladium catalysis. researchgate.net The introduction of an N-nitroso group can activate the pyrimidine ring towards nucleophilic displacement, allowing for milder reaction conditions. thieme-connect.com This activating group can be subsequently removed. thieme-connect.com An efficient SNAr approach using a variety of nucleophiles can provide 2-aryl and 2-alkyl pyrimidines in good yields at room temperature without the need for precious metal catalysts. organic-chemistry.org

Modern and Green Chemistry Paradigms

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches, including multi-component reactions and solvent-free techniques, align with the principles of green chemistry.

Multi-Component Reaction (MCR) Protocols

Multi-component reactions (MCRs) are highly efficient processes where multiple starting materials react in a single step to form a complex product, offering advantages in terms of atom economy and reduced waste. researchgate.net A three-component reaction of barbituric acid, an aldehyde, and urea (B33335) or thiourea (B124793) in an aqueous medium provides an environmentally friendly route to pyrimido[4,5-d]pyrimidines. frontiersin.org

The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be further functionalized. A three-component condensation of benzaldehyde, ethyl acetoacetate (B1235776), and urea can be catalyzed by copper(II) triflate. bu.edu.eg A base-mediated one-pot MCR has been developed for the synthesis of 2,4,6-trisubstituted pyrimidines from amidine hydrochlorides, aldehydes, and acetylacetone. researchgate.net

A four-component reaction has been reported for the synthesis of a novel uracil (B121893) derivative, involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium. mdpi.com

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | Barbituric acid, Aldehyde, Urea/Thiourea | Aqueous medium | Pyrimido[4,5-d]pyrimidines frontiersin.org |

| Three | Benzaldehyde, Ethyl acetoacetate, Urea | Copper(II) triflate | Dihydropyrimidin-2(1H)-one derivative bu.edu.eg |

| Three | Amidine hydrochlorides, Aldehydes, Acetylacetone | Base-mediated | 2,4,6-trisubstituted pyrimidines researchgate.net |

| Four | α-chloroketone, Isocyanate, Amine, CO | Palladium | Uracil derivative mdpi.com |

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions are key green chemistry techniques that often lead to shorter reaction times, higher yields, and reduced environmental impact. researchgate.net The synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives has been achieved through a one-pot, three-component cyclo-condensation of barbituric acid, substituted aromatic aldehydes, and Meldrum's acid under solvent-free microwave conditions using cesium carbonate as a catalyst. researchgate.netproquest.com

Microwave irradiation has also been employed to enhance the efficiency of the Biginelli reaction for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. clockss.org The reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate under microwave heating in acetic acid resulted in significantly higher yields and shorter reaction times compared to conventional heating. clockss.org

Catalytic Methodologies: Nano-catalysis and Organocatalysis

The synthesis of pyrimidine-2,4,6-triones, including the N-1 tolyl substituted variant, has benefited significantly from the development of advanced catalytic systems. Nano-catalysis and organocatalysis have emerged as powerful tools, offering mild reaction conditions, high yields, and opportunities for environmentally benign processes.

Nano-catalysis

The application of nano-catalysts in the synthesis of pyrimidine-2,4,6-trione derivatives often focuses on facilitating key bond-forming reactions, such as the Knoevenagel condensation to produce C5-substituted analogs. While direct nano-catalytic synthesis of 1-o-tolyl-pyrimidine-2,4,6-trione is not extensively documented, the synthesis of its precursors and related derivatives showcases the potential of this approach.

Various metal oxide nanoparticles have proven effective as heterogeneous catalysts. For instance, bismuth(III) oxide (Bi2O3), copper(II) oxide (CuO), and iron(III) oxide (Fe2O3) nanoparticles have been successfully employed to catalyze the condensation of barbituric acid with aromatic aldehydes. bohrium.comnih.govworktribe.com These reactions are often carried out in aqueous media or under solvent-free conditions, highlighting the green chemistry advantages of these methods. bohrium.comnih.gov The high surface area and Lewis acidic nature of these nanoparticles are believed to activate the aldehyde carbonyl group, facilitating the nucleophilic attack by the active methylene (B1212753) group of the barbituric acid. bohrium.com

Furthermore, magnetic nanoparticles, such as SCMNPs@Urea/Py-CuCl2, have been developed as recyclable catalysts for the synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives. bohrium.com These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. bohrium.com

Organocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of pyrimidine-2,4,6-trione derivatives. Simple organic molecules can act as efficient catalysts, promoting key reaction steps. A common organocatalytic approach for the synthesis of 5-arylidenepyrimidine-2,4,6-triones involves the use of a base catalyst like piperidine in conjunction with an acid co-catalyst such as acetic acid. bohrium.com

More sophisticated organocatalytic systems have been developed for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds with specific biological activities. Chiral phosphoric acids, for example, have been utilized in the atroposelective synthesis of N-aryl 1,2,4-triazoles, a related class of N-aryl heterocycles. mdpi.com This methodology, which induces axial chirality, could conceptually be applied to the synthesis of atropisomeric 1-o-tolyl-pyrimidine-2,4,6-triones, where the rotation around the N-C(aryl) bond is restricted.

The following table summarizes representative catalytic systems used in the synthesis of pyrimidine-2,4,6-trione derivatives:

| Catalyst Type | Specific Catalyst | Reaction Type | Substrates | Key Advantages |

| Nano-catalyst | Bi2O3 nanoparticles | Knoevenagel Condensation | Barbituric acid, Aromatic aldehydes | High yields, Short reaction times, Aqueous media |

| Nano-catalyst | CuO nanoparticles | Knoevenagel Condensation | Barbituric acid, Aromatic aldehydes | Recyclable, Solvent-free conditions |

| Nano-catalyst | Fe2O3/MFe2O4 (M=Cu, Ni) | Knoevenagel Condensation | Barbituric acid, Aromatic aldehydes | Heterogeneous, Mild conditions |

| Organocatalyst | Piperidine/Acetic Acid | Knoevenagel Condensation | 5-acetylpyrimidine-2,4,6-trione, Benzaldehydes | Metal-free, Readily available |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Cyclodehydration | N-Aryl hydrazides | High enantioselectivity (in related systems) |

Synthetic Challenges and Future Directions in Chemical Synthesis

Despite the advancements in catalytic methods, the synthesis of this compound and its derivatives is not without its challenges. These challenges primarily revolve around the construction of the substituted pyrimidine ring and the introduction of the specific o-tolyl group.

Synthetic Challenges:

A primary challenge lies in the direct construction of the 1-aryl-pyrimidine-2,4,6-trione core. The classical synthesis involves the condensation of an N-substituted urea with a malonic acid derivative. The synthesis of the required N-(o-tolyl)urea and its subsequent cyclization with a suitable malonic ester can be inefficient, particularly with sterically hindered aryl groups like o-tolyl.

Another significant hurdle is the late-stage functionalization of a pre-formed pyrimidine-2,4,6-trione ring. While the C5 position is relatively reactive and can undergo Knoevenagel condensation, direct N-arylation with an o-tolyl group is challenging due to the reduced nucleophilicity of the nitrogen atoms within the electron-deficient ring system and potential steric hindrance.

Furthermore, conventional methods for creating 5-aryl barbituric acids through condensation can be incompatible with certain electron-deficient aryl groups and may be unsuitable for library synthesis due to early-stage diversification. worktribe.comnih.gov Attempts to adapt cross-coupling reactions for late-stage arylation have also met with limited success due to poor reactivity. nih.gov

Future Directions:

The future of synthesizing this compound and its analogs will likely focus on overcoming the current challenges through several key areas of research:

Development of Novel Catalytic Systems: There is a continuous need for more efficient and selective catalysts. This includes the design of novel nano-catalysts with enhanced activity and recyclability, as well as the exploration of new organocatalytic systems for asymmetric transformations, which could enable the synthesis of specific atropisomers of this compound.

Advanced Multicomponent Reactions (MCRs): Designing one-pot MCRs that can assemble the this compound scaffold from simple, readily available starting materials would significantly improve synthetic efficiency. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

C-H Activation Strategies: Direct C-H arylation of the pyrimidine-2,4,6-trione nitrogen atoms represents a highly atom-economical and desirable synthetic route. Future research will likely focus on developing catalytic systems, potentially based on transition metals, that can effectively mediate this transformation, even with sterically demanding coupling partners like o-tolyl halides or boronic acids. A rhodium(II)-catalyzed direct arylation of 5-diazobarbituric acids with arenes has shown promise for the synthesis of 5-aryl barbituric acids and could inspire new approaches. worktribe.comnih.govnih.gov

Flow Chemistry and Automated Synthesis: The use of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability. Integrating flow chemistry with automated synthesis platforms could accelerate the discovery and optimization of synthetic routes to new pyrimidine-2,4,6-trione derivatives.

Chemical Reactivity and Derivatization of the 1 O Tolyl Pyrimidine 2,4,6 Trione Scaffold

Electrophilic and Nucleophilic Reactions of the Pyrimidine-trione Ring

The pyrimidine-2,4,6-trione ring exhibits a rich and varied reactivity profile, engaging in both nucleophilic and electrophilic reactions. The core of its reactivity lies in the "active" methylene (B1212753) group at the C5 position, flanked by two carbonyl groups. This structural feature imparts significant acidity to the C5 protons (pKa ≈ 4 in water for the parent barbituric acid), making this position a potent nucleophile upon deprotonation. iau.irmdpi.com

Nucleophilic Reactions:

The primary nucleophilic character of the 1-o-tolyl-pyrimidine-2,4,6-trione is demonstrated at the C5 position. The carbanion generated at C5 by treatment with a mild base readily attacks various electrophiles.

Knoevenagel Condensation: A hallmark reaction of this scaffold is the Knoevenagel condensation with aldehydes and ketones. iau.irwikipedia.orgen-academic.com In this reaction, the C5-carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, eliminating a water molecule to form a C5-alkylidene or C5-arylidene derivative. wikipedia.orgrltsc.edu.in The reaction is often catalyzed by weak bases like piperidine (B6355638) or even acids, which can increase the electrophilicity of the carbonyl partner. en-academic.comrltsc.edu.in This method is a powerful tool for C-C double bond formation at the C5 position. iau.irrltsc.edu.in

Michael Addition: The C5-carbanion can also act as a Michael donor in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds (enones) or other Michael acceptors like nitroalkenes. researchgate.netyoutube.com This reaction results in the formation of a new carbon-carbon single bond at the C5 position, leading to 5-substituted derivatives. researchgate.net

Electrophilic Reactions:

While the C5 position is the primary site of nucleophilic reactivity, the nitrogen atoms of the pyrimidine (B1678525) ring can act as nucleophiles in electrophilic substitution reactions. With the N1 position occupied by the o-tolyl group, the remaining N-H group at the N3 position can undergo reactions such as alkylation or acylation, although this is less commonly explored compared to C5 functionalization. Furthermore, the C5-alkylidene derivatives formed via Knoevenagel condensation possess an electrophilic β-carbon in the newly formed double bond, making them susceptible to attack by nucleophiles in a conjugate addition fashion. asu-edu.ru

Regioselective Functionalization and Substituent Effects

Regioselectivity in the functionalization of this compound is predominantly directed towards the C5 position. The electronic activation provided by the adjacent carbonyl groups makes the methylene protons at C5 the most acidic and therefore the most readily removed to form a nucleophilic center.

The presence of the 1-o-tolyl group primarily exerts a steric influence on the molecule's reactivity. While it does not directly participate in the common reactions at C5, its bulk may influence the approach of reagents and the conformational preferences of the products. The key regioselective functionalizations include:

C5-Arylation: Direct arylation at the C5 position can be achieved through modern catalytic methods. For instance, rhodium(II)-catalyzed reactions of 5-diazobarbituric acids with arenes provide a direct route to 5-aryl barbituric acids. researchgate.netnih.gov This method allows for the introduction of various aryl groups at the C5 position with high regioselectivity. researchgate.net

C5-Alkylidenation: As discussed, the Knoevenagel condensation is the most significant method for regioselective functionalization at C5, leading to a variety of 5-arylidene derivatives. mdpi.com The choice of aldehyde or ketone directly determines the substituent introduced. iau.irrltsc.edu.in

The electronic nature of the substituents on the aromatic aldehyde used in the Knoevenagel condensation can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde can enhance its electrophilicity, potentially accelerating the reaction. rltsc.edu.in

The table below illustrates the Knoevenagel condensation of barbituric acid derivatives with various aromatic aldehydes, a reaction type directly applicable to the 1-o-tolyl scaffold.

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst/Solvent | Product Type | Reference |

| Barbituric Acid | 2-Methoxybenzaldehyde | Piperidine/Ethanol | 5-(2-methoxybenzylidene)barbituric acid | en-academic.com |

| Thiobarbituric Acid | Various Aromatic Aldehydes | Acetic Acid/Ethanol | 5-Arylidene thiobarbituric acids | rltsc.edu.in |

| Barbituric Acid | Terephthalaldehyde | SBA-Pr-SO3H/Water | Bis-arylidene barbiturate (B1230296) | iau.ir |

Formation of Complex Fused Pyrimidine Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. researchgate.net These reactions often utilize the reactivity of the C5 position to build new rings onto the pyrimidine core. A prominent example is the synthesis of pyrimido[4,5-b]quinolines. researchgate.netnih.gov

The formation of the pyrimido[4,5-b]quinoline system is typically achieved through a one-pot, multi-component reaction. nih.gov This reaction generally involves:

A barbituric acid derivative (like this compound).

An aromatic aldehyde.

An amine or a compound with an active methylene group, such as dimedone or 6-aminouracil. nih.gov

The reaction sequence often begins with a Knoevenagel condensation between the barbituric acid and the aromatic aldehyde. The resulting 5-arylidene barbiturate then undergoes a Michael addition with the third component (e.g., 6-aminouracil), followed by an intramolecular cyclization and dehydration to yield the final fused pyrimido[4,5-b]quinoline structure. nih.gov These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.govphcogj.com

The versatility of this approach allows for the creation of a library of substituted pyrimido[4,5-b]quinolines by varying the three initial components. researchgate.netnih.gov

Derivatization Strategies for Structural Diversity

Achieving structural diversity from the this compound scaffold involves several key derivatization strategies that leverage the inherent reactivity of the molecule. These strategies are crucial for generating libraries of compounds for various applications, including drug discovery. nih.gov

Functionalization at the C5 Position: This is the most common strategy.

Knoevenagel Condensation: Reaction with a wide array of aldehydes and ketones introduces diverse alkylidene and arylidene moieties. mdpi.com

Michael Addition: Conjugate addition to Michael acceptors allows for the introduction of various alkyl and aryl side chains. researchgate.net

Direct Arylation: Catalytic methods can be used to form a C-C bond with various aromatic systems. researchgate.netnih.gov

Modification of C5-Substituents: The derivatives obtained from C5 functionalization can be further modified. For example, the double bond in 5-arylidene derivatives can be reduced or participate in cycloaddition reactions, serving as a handle for further diversification. asu-edu.ru

Building Fused Ring Systems: As detailed previously, the scaffold can be used in multi-component reactions to construct fused heterocyclic systems like pyrimido[4,5-b]quinolines, dramatically increasing molecular complexity. researchgate.net

N-Substitution: While the N1 position is blocked by the o-tolyl group, the N3 position remains available for substitution. N-alkylation or N-arylation at this position would lead to fully substituted, non-acidic pyrimidine-2,4,6-trione derivatives, altering the molecule's physicochemical properties.

These derivatization strategies, often used in combination, provide a powerful toolkit for chemists to create a vast array of novel molecules based on the this compound core, each with potentially unique properties and functions. nih.gov

Theoretical and Computational Studies on 1 O Tolyl Pyrimidine 2,4,6 Trione

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 1-o-Tolyl-pyrimidine-2,4,6-trione from first principles.

The first step in a DFT study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electrons within the molecule. The pyrimidine-2,4,6-trione core, also known as a barbiturate (B1230296) ring, is an electron-rich system with significant delocalization. The attachment of the ortho-tolyl group introduces steric and electronic perturbations. The ortho-methyl group, in particular, can influence the orientation of the tolyl ring relative to the pyrimidine (B1678525) ring, which is a critical factor in its interaction with biological targets.

Frontier Molecular Orbitals (FMOs) are key to understanding a molecule's chemical reactivity. libretexts.org These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine and tolyl rings, while the LUMO may be distributed over the electron-deficient carbonyl groups.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.com It is used to predict how a molecule will interact with other chemical species. rsc.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would show strong negative potentials around the oxygen atoms of the three carbonyl groups, identifying them as primary sites for hydrogen bonding. The hydrogen atoms on the imide groups (N-H) would exhibit positive potential.

| Parameter | Description | Typical Predicted Value/Region |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating reactivity | 4.0 to 5.5 eV |

| MEP Minimum (Vmin) | Most negative potential (e.g., near C=O groups) | -45 to -60 kcal/mol |

| MEP Maximum (Vmax) | Most positive potential (e.g., near N-H groups) | +30 to +50 kcal/mol |

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the dynamic behavior of this compound and its interactions with biological macromolecules. The pyrimidine-2,4,6-trione scaffold has been identified as a promising framework for developing inhibitors of various enzymes and for treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. Derivatives of pyrimidine-2,4,6-trione have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-containing enzymes involved in tissue remodeling and disease processes like cancer and inflammation. nih.govgoogle.com

In a typical docking study, this compound would be placed into the active site of a target protein, such as MMP-2 or MMP-9. The pyrimidine-trione core can act as a zinc-chelating moiety, coordinating with the catalytic zinc ion in the enzyme's active site. nih.gov The model would predict specific interactions, such as:

Hydrogen Bonds: Between the carbonyl oxygens and imide hydrogens of the ligand and amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The tolyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues.

Coordination Bonds: The trione (B1666649) moiety could form a coordination bond with the zinc ion.

These simulations provide a binding affinity score, which helps in ranking the potential efficacy of the compound as an inhibitor.

The conformation of this compound is significantly influenced by the ortho-tolyl group. Conformational analysis involves studying the rotation around the single bond connecting the nitrogen atom of the pyrimidine ring to the carbon atom of the tolyl ring. The presence of the methyl group at the ortho position creates steric hindrance, which restricts the free rotation of the tolyl ring.

This steric effect dictates the molecule's preferred three-dimensional shape, which is crucial for fitting into a specific enzyme's active site. Molecular dynamics simulations can be used to explore the range of accessible conformations over time, providing a dynamic picture of the molecule's flexibility and the energetic barriers between different rotational states.

In Silico Prediction of Reactivity and Stability

In silico methods provide a rapid and cost-effective way to predict the chemical reactivity and stability of new compounds. The stability of this compound can be assessed from its total energy calculated by DFT; a lower energy corresponds to higher thermodynamic stability.

Reactivity can be predicted using several parameters derived from DFT calculations:

HOMO-LUMO Gap: As mentioned, a smaller energy gap indicates higher reactivity. libretexts.org

MEP Map: The map identifies the most likely sites for chemical reactions. The electron-rich carbonyl oxygens are potential sites for protonation or coordination with metal ions, while the acidic N-H protons can be abstracted by a base.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

These predictions are valuable for guiding synthetic efforts and for understanding the potential metabolic pathways of the compound.

Structure Activity Relationship Sar Investigations of 1 O Tolyl Pyrimidine 2,4,6 Trione Derivatives

Impact of Substituents on Biological Potency and Selectivity

The position of substituents on the pyrimidine (B1678525) nucleus is a determining factor in the biological activity of its derivatives. nih.gov In the case of 1-o-tolyl-pyrimidine-2,4,6-trione, the ortho-methyl group on the phenyl ring is of particular interest. Studies on related pyrimidine-2,4,6-trione derivatives have shown that substitutions on this core scaffold are crucial for their potential therapeutic effects, which span from anti-cancer to neuroprotective applications. researchgate.net

For instance, in the context of developing neuroprotective agents for conditions like amyotrophic lateral sclerosis (ALS), modifications of the pyrimidine-2,4,6-trione scaffold have yielded compounds with good potency and favorable pharmacokinetic profiles. nih.govnih.gov While these studies did not focus exclusively on the 1-o-tolyl analog, they underscore the principle that the nature and position of substituents dictate the molecule's efficacy and safety. The ortho-tolyl group, by inducing a specific conformational preference, can influence how the molecule fits into a target's binding site, thereby affecting its potency and selectivity against other related targets.

Design and Synthesis of Analogs for SAR Elucidation

The systematic exploration of structure-activity relationships (SAR) necessitates the synthesis of a variety of analogs. For this compound, this involves modifications at several key positions. The synthesis of such derivatives often employs established chemical routes, which can be adapted to introduce diverse functional groups.

A general approach to synthesizing N-substituted pyrimidine-2,4,6-triones involves the condensation of a substituted urea (B33335) with a malonic acid derivative. For this compound, o-tolylurea (B184163) would be a key starting material. Analogs can be designed by:

Modification of the tolyl group: Introducing or altering substituents on the phenyl ring can probe electronic and steric effects.

Substitution at the C5 position: The C5 position of the pyrimidine-2,4,6-trione ring is a common site for modification, often leading to significant changes in biological activity. nih.gov

Substitution at the N3 position: Introducing different groups at the second nitrogen atom can influence the molecule's polarity and hydrogen bonding capacity.

The synthesis of a library of such analogs allows for a comprehensive evaluation of the SAR, providing insights into which molecular features are essential for the desired biological effect. For example, the synthesis of 2-thiopyrimidine derivatives has been achieved through the reaction of chalcones with thiourea (B124793), demonstrating a versatile method for creating a diverse set of pyrimidine-based compounds for biological screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of a series of compounds with their biological activity. imist.manih.gov For this compound derivatives, a QSAR study would aim to develop a statistically robust model that can predict the biological potency of new, unsynthesized analogs.

The development of a QSAR model typically involves the following steps:

Data Set Assembly: A series of this compound analogs with their corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each analog.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While specific QSAR models for this compound are not yet prevalent in the literature, studies on other pyrimidine derivatives have demonstrated the utility of this approach. For instance, 2D-QSAR models have been successfully employed to predict the inhibitory activity of pyrimidine-2,4-dione derivatives. imist.ma Such models can guide the design of more potent and selective this compound analogs by identifying the key molecular properties that drive their biological activity.

Stereochemical Considerations and Bioactivity

Stereochemistry can play a pivotal role in the biological activity of a drug molecule. If a chiral center is present in a this compound derivative, the different enantiomers or diastereomers may exhibit distinct pharmacological profiles. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For this compound derivatives, chiral centers could be introduced through substitution at the C5 position of the pyrimidine ring or on a side chain attached to the tolyl group. In such cases, it would be crucial to:

Synthesize or separate the individual stereoisomers: This allows for the evaluation of the biological activity of each isomer independently.

Determine the absolute configuration: Techniques such as X-ray crystallography can be used to establish the three-dimensional arrangement of atoms in each stereoisomer.

Correlate stereochemistry with bioactivity: By comparing the biological data of the individual isomers, the stereochemical requirements for optimal activity can be determined.

While specific studies on the stereochemistry of this compound derivatives are limited, the principles of stereoselectivity in drug action are well-established and would be a critical consideration in the development of any chiral analog within this class of compounds.

Mechanistic Biological Investigations in Vitro and Molecular Level of Pyrimidine Trione Derivatives

Modulation of Cellular Pathways and Molecular Targets

The pyrimidine-2,4,6-trione scaffold is a versatile structure that interacts with multiple molecular targets, leading to a range of biological effects. These interactions are foundational to the compound's observed activities. For instance, the closely related 1-p-Tolyl-pyrimidine-2,4,6-trione (B98250) is known to interact with various cellular pathways and can inhibit specific enzymes, such as those in the cytochrome P450 family, which are crucial for drug metabolism.

Research into the broader class of pyrimidine-2,4,6-triones has identified them as a novel group of voltage-gated L-type Ca2+ channel modulators. researchgate.net The main L-type Ca2+ channel subtypes in the brain, Cav1.2 and Cav1.3, are critical for numerous physiological processes, including brain, muscle, and endocrine function. researchgate.net

Contrary to initial reports that suggested some derivatives were selective blockers, subsequent research has demonstrated that compounds in this class, such as 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (Cp8), function as Ca2+ channel activators. researchgate.netnih.gov These compounds were found to reproducibly increase the inward Ca2+ currents of both Cav1.3 and Cav1.2 channels. This effect is achieved by slowing the channel's activation and inactivation processes and enhancing tail currents. researchgate.netnih.gov Such modulation was observed in both recombinant channels expressed in tsA-201 cells and native channels in mouse chromaffin cells, with non-L-type currents remaining unaffected. researchgate.net While weak and non-selective inhibition was noted in a minority of cells under specific experimental conditions (using Ba2+ as the charge carrier), the predominant action identifies pyrimidine-2,4,6-triones as Ca2+ channel activators. researchgate.net

The pyrimidine-trione scaffold serves as a potent inhibitor for specific enzyme families, most notably matrix metalloproteinases (MMPs). These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix and are implicated in diseases like cancer and inflammation. acs.orgscispace.com

Derivatives of pyrimidine-2,4,6-trione have been developed as a completely new class of metalloprotease inhibitors, using the trione (B1666649) template as the zinc-chelating moiety. scispace.com These inhibitors have shown high efficiency and, crucially, greater specificity compared to broader-spectrum inhibitors like hydroxamic acids. The primary targets within the MMP family are the gelatinases, MMP-2 and MMP-9. scispace.com Research has yielded a generation of fluorinated pyrimidine-2,4,6-triones with significant MMP inhibition potencies. acs.org

Additionally, the related compound 1-p-tolyl-pyrimidine-2,4,6-trione has been noted for its potential to inhibit cytochrome P450 enzymes, which would affect drug metabolism and detoxification pathways.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by Pyrimidine-2,4,6-trione Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Fluorinated Pyrimidine-2,4,6-triones | MMPs | 4–605 nM | acs.org |

| Radioiodinated Pyrimidine-2,4,6-triones | MMP-2, MMP-9 | Potent inhibition (specific values vary by derivative) | nih.gov |

Antioxidant and Free Radical Scavenging Activities

Pyrimidine (B1678525) derivatives are recognized for their antioxidant potential, which is often attributed to the electron density of the ring system. researchgate.net The 1-p-tolyl analog of the target compound has been specifically noted for its ability to protect cells from oxidative stress by scavenging free radicals.

The most common method to evaluate this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. ekb.egresearchgate.net While specific IC50 values for 1-o-tolyl-pyrimidine-2,4,6-trione are not widely documented, studies on the related pyrimidine-2,4-dione scaffold have demonstrated significant radical scavenging capabilities.

Table 2: Antioxidant Activity of Related Pyrimidine-dione Derivatives

| Compound Code | Assay | Scavenging Activity (IC50) | Reference |

|---|---|---|---|

| OBP-10 (a pyrimidine-2,4-dione derivative) | Nitric Oxide Scavenging | 3.38 µg/ml | researchgate.net |

| OBP-05 (a pyrimidine-2,4-dione derivative) | Nitric Oxide Scavenging | 4.51 µg/ml | researchgate.net |

| OBP-05 (a pyrimidine-2,4-dione derivative) | Ferric Reducing Power | 17.8 µg/ml | researchgate.net |

Antimicrobial Properties and Efficacy against Pathogens (In Vitro)

Preliminary studies on 1-p-tolyl-pyrimidine-2,4,6-trione suggest it possesses antimicrobial properties and has potential efficacy against various pathogens. However, specific data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and fungi, are not extensively detailed in the available literature for the 1-o-tolyl derivative. While other classes of pyrimidine-based compounds, like 1,2,4-triazolo[1,5-a]pyrimidines, have shown significant antimicrobial activity with defined MIC values, these are structurally distinct from the pyrimidine-trione core. nih.govnih.gov Further investigation is required to quantify the antimicrobial spectrum and potency of this compound.

Neuroprotective Mechanisms: Inhibition of Protein Aggregation

One of the most promising areas of research for pyrimidine-2,4,6-triones (PYTs) is in neuroprotection, specifically through the inhibition of protein aggregation. acs.orgnih.gov This mechanism is particularly relevant to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), where the aggregation of mutant Superoxide Dismutase 1 (SOD1) is a pathological hallmark. acs.orgscispace.com

PYT derivatives have been identified as potent inhibitors of this mutant SOD1-dependent protein aggregation. acs.orgnih.gov In cell-based models of ALS, these compounds have demonstrated excellent potency and have shown a strong correlation between their ability to prevent protein aggregation and their neuroprotective effects. acs.org One study identified that compounds from this series showed 100% efficacy in a protection assay, highlighting the potential of this chemical scaffold for developing treatments for ALS. acs.orgnih.gov

Table 3: Efficacy of a Pyrimidine-2,4,6-trione Derivative in Protein Aggregation Inhibition

| Compound | Assay | Activity (EC50) | Reference |

|---|---|---|---|

| 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Mutant SOD1 Aggregation Inhibition | 3.26 μM | acs.org |

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The pyrimidine scaffold is a cornerstone of many anticancer agents, and various derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. ekb.eg Studies on different classes of pyrimidine derivatives have demonstrated potent activity against a range of cancers. For example, some thieno[2,3-d]pyrimidines and pyrimidine-2-thiones have shown significant cytotoxicity against breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancer cell lines, with IC50 values in the micromolar range. ekb.eg

While specific cytotoxicity data for this compound is limited, the general activity of the broader pyrimidine class suggests this is a viable area for future investigation. The evaluation of its antiproliferative effects across a panel of cancer cell lines would be necessary to determine its potential as an anticancer agent.

Table 4: Cytotoxicity of Various Pyrimidine Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative (32a) | MCF-7 (Breast) | ~18.87 µg/mL | ekb.eg |

| Thieno[2,3-d]pyrimidine derivative (32b) | HeLa (Cervical) | ~40.74 µg/mL | ekb.eg |

| Pyrimidine-2-thione derivative (69) | HCT-116 (Colorectal) | 10.72 µM | ekb.eg |

| Pyrimidine-2-thione derivative (69) | HepG-2 (Liver) | 18.95 µM | ekb.eg |

| Tetrahydrobenzo[b]thiophene derivative (14) | MCF-7 (Breast) | 3.53 µM | researchgate.net |

Emerging Applications and Material Science Prospects

Role as a Reference Standard in Analytical Chemistry

Further research and publication would be required to elucidate the specific properties and potential applications of this particular compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Advanced Derivatives

The core pyrimidine-2,4,6-trione structure serves as a versatile scaffold for chemical modification. Future synthetic research is expected to move beyond simple substitutions to the development of more complex and functionally diverse derivatives.

Key areas for exploration include:

Multicomponent Reactions (MCRs) : The use of MCRs, such as the four-component reaction involving an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide, presents an efficient pathway to novel uracil (B121893) derivatives. mdpi.com Future work could adapt these strategies to generate libraries of 1-o-tolyl-pyrimidine-2,4,6-trione analogs with diverse substitution patterns for high-throughput screening.

Palladium-Catalyzed Reactions : Pd-catalyzed reactions are instrumental in modern organic synthesis. mdpi.com Applying these methods, such as Sonogashira cross-coupling, can enable the introduction of complex functionalities, like alkynyl groups, onto the pyrimidine (B1678525) framework. nih.gov These groups can serve as handles for further derivatization or as key pharmacophoric elements.

Fused Heterocyclic Systems : Creating advanced derivatives by fusing the pyrimidine-trione ring with other heterocyclic systems like pyrazole, triazole, or pyran is a promising strategy. nih.govasianpubs.org Such hybrid molecules could exhibit unique biological activities by combining the properties of both ring systems. For instance, pyrazolo[4,3-e] nih.govnih.govtriazolopyrimidine derivatives have been designed as potential anticancer agents. nih.gov

Vinyl Group Incorporation : The synthesis of derivatives bearing vinyl groups, such as 4-vinyl-(1H)-pyrimidine-2-one, opens avenues for creating agents capable of forming specific cross-links with biological macromolecules like DNA and RNA. researchgate.net

| Synthetic Strategy | Goal/Application | Potential Reaction Type |

| Library Synthesis | High-throughput screening for new biological activities | Multicomponent Reactions (MCRs) |

| Complex Functionalization | Introduction of alkynyl or aryl groups for targeted interactions | Palladium-Catalyzed Cross-Coupling |

| Hybrid Molecule Creation | Combining pharmacophores to create novel bio-activities | Cyclocondensation, Intramolecular Cyclization |

| Macromolecule Cross-linking | Development of biochemical probes or therapeutic agents | Suzuki Coupling followed by functional group manipulation |

Deeper Mechanistic Elucidation of Biological Interactions

While the pyrimidine-2,4,6-trione class is known to interact with several biological targets, a more profound mechanistic understanding is required for rational drug design and the discovery of new therapeutic applications.

Future research should focus on:

Calcium Channel Modulation : Pyrimidine-2,4,6-triones have been identified as a new class of L-type Ca2+ channel (LTCC) activators, affecting Cav1.2 and Cav1.3 isoforms. nih.gov These channels are crucial in the brain and cardiovascular system. nih.gov Deeper studies are needed to understand the precise binding site and the conformational changes induced in the channel proteins. Elucidating why these compounds act as activators, in contrast to structurally similar blockers, is a key question. nih.gov

Matrix Metalloproteinase (MMP) Inhibition : The pyrimidine-trione template can act as a zinc-chelating moiety, leading to the inhibition of MMPs. nih.gov These enzymes are implicated in cancer and inflammation. nih.govgoogle.com Future work should aim to clarify the selectivity profile of this compound against the various MMP subtypes (e.g., MMP-2, MMP-8, MMP-9) and use structural biology techniques like X-ray crystallography to reveal the exact binding mode. nih.gov

Neuroprotection Pathways : Derivatives of pyrimidine-2,4,6-trione have shown neuroprotective potential in models of amyotrophic lateral sclerosis (ALS) by inhibiting mutant SOD1-dependent protein aggregation. nih.govnih.gov The exact mechanism by which these compounds interfere with the aggregation process is not fully understood and warrants further investigation to optimize this activity.

Enzyme and Receptor Profiling : A comprehensive screening of this compound against a broad panel of kinases, G-protein coupled receptors, and other enzyme families could uncover entirely new biological activities and therapeutic targets. For example, related pyrimidine structures have been investigated as inhibitors of the EGFR/AKT pathway and STAT3/STAT5a. nih.govnih.gov

Exploration of New Application Domains Beyond Traditional Medicinal Chemistry

The unique chemical properties of the pyrimidine-2,4,6-trione scaffold suggest its potential utility in fields outside of pharmaceuticals.

Agrochemicals : Certain pyrimidine and triazole derivatives have demonstrated fungicidal activity. nih.gov Research into this compound and its analogs as potential herbicides, pesticides, or fungicides could open up new applications in agriculture. mdpi.comnih.gov For instance, the commercial herbicide saflufenacil (B1680489) is a uracil derivative. mdpi.com

Materials Science : There is an opportunity to explore the use of this compound as a building block for novel polymers and functional materials. The hydrogen bonding capabilities of the trione (B1666649) system and the potential for π-π stacking from the tolyl and pyrimidine rings could be exploited to create self-assembling materials or coatings with specific optical or electronic properties.

Biochemical Probes : The ability of the scaffold to interact with specific biological targets can be harnessed to develop chemical probes. By attaching fluorescent tags or reactive groups to the this compound core, researchers could create tools to study the localization and function of targets like calcium channels or MMPs in living cells.

Computational Chemistry for Predictive Design and Optimization

Computational methods are becoming indispensable in modern chemical research, offering a path to accelerate the discovery and optimization of novel compounds.

Predictive SAR Modeling : By combining experimental data from synthesized analogs with computational techniques, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can predict the biological activity of yet-unsynthesized derivatives, guiding synthetic efforts toward more potent and selective compounds.

Molecular Docking and Simulation : In silico docking studies can provide crucial insights into the binding modes of this compound derivatives with their protein targets, such as EGFR, PDE 4B, or MMPs. nih.govnih.govnih.gov Molecular dynamics simulations can further explore the stability of these interactions and the conformational changes involved, aiding in the rational design of next-generation inhibitors or activators. nih.gov

ADME/Tox Prediction : A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. Computational tools can predict these ADME/Tox properties early in the design phase, allowing chemists to modify the this compound scaffold to improve characteristics like brain penetration and oral bioavailability while minimizing potential toxicity. nih.govnih.gov

| Computational Method | Application in Future Research | Example Target/Property |

| Molecular Docking | Predicting binding poses and interactions with protein targets. | EGFR, MMPs, PDE 4B nih.govnih.govnih.gov |

| QSAR | Developing models to predict the activity of new derivatives. | Fungicidal Activity, Anticancer Potency nih.gov |

| Molecular Dynamics | Simulating ligand-protein stability and conformational changes. | Calcium Channel Gating nih.gov |

| ADME/Tox Prediction | In silico assessment of drug-likeness and safety profiles. | Brain Penetration, Oral Bioavailability nih.govnih.gov |

Q & A

Q. Advanced

- Reagent documentation : Source reagents (e.g., 2,5-dimethoxyphenyl precursors) from suppliers with lot-specific Certificates of Analysis .

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically sensitive functional groups (e.g., trione carbonyls) .

- Data transparency : Report reaction yields, purification steps, and spectral artifacts (e.g., residual solvent peaks in NMR) in detail .

How can the solubility and stability of 1-<i>o</i>-Tolyl-pyrimidine-2,4,6-trione under physiological conditions be systematically evaluated?

Q. Advanced

- Solubility screening : Use shake-flask methods in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and FaSSIF (fasted-state simulated intestinal fluid).

- Stability assays : Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Partition coefficients : Calculate logP values experimentally (e.g., octanol-water partitioning) or computationally (e.g., ChemAxon software) .

What advanced spectroscopic techniques elucidate electronic and conformational properties of pyrimidine-triones?

Q. Advanced

- Solid-state NMR : Probe crystal packing effects on carbonyl electronic environments .

- Time-resolved fluorescence : Study excited-state dynamics of aromatic substituents (e.g., anthryl groups in analogs) .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.